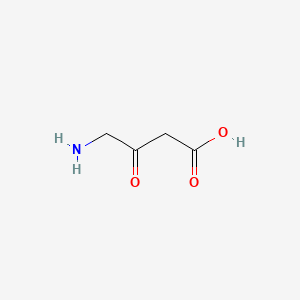
Rolgamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rolgamidine is a chemical compound with the molecular formula C9H16N4O. It is known for its antidiarrheal properties and has been studied for various applications in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rolgamidine typically involves the reaction of specific amines with carbonyl compounds under controlled conditions. One common method includes the use of Grignard reagents, which are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The reaction conditions must be carefully controlled to avoid the formation of side products and to ensure the purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and quality. The process may also include steps for purification, such as recrystallization or chromatography, to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Rolgamidine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
Rolgamidine has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Investigated for its antidiarrheal properties and potential therapeutic applications in gastrointestinal disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Rolgamidine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in gastrointestinal function. The exact pathways and molecular targets are still under investigation, but it is known to influence the motility and secretion of the gastrointestinal tract .
Comparación Con Compuestos Similares
Similar Compounds
Loperamide: Another antidiarrheal agent with a similar mechanism of action.
Diphenoxylate: Used in combination with atropine for the treatment of diarrhea.
Bismuth subsalicylate: An over-the-counter medication for gastrointestinal issues.
Uniqueness
Rolgamidine is unique in its specific molecular structure and its potential for targeted therapeutic applications. Unlike some other antidiarrheal agents, it may offer a different profile of efficacy and side effects, making it a valuable option for certain patient populations.
Propiedades
Número CAS |
66608-04-6 |
|---|---|
Fórmula molecular |
C9H16N4O |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
N-(diaminomethylidene)-2-[(2R,5R)-2,5-dimethyl-2,5-dihydropyrrol-1-yl]acetamide |
InChI |
InChI=1S/C9H16N4O/c1-6-3-4-7(2)13(6)5-8(14)12-9(10)11/h3-4,6-7H,5H2,1-2H3,(H4,10,11,12,14)/t6-,7-/m1/s1 |
Clave InChI |
QHMGFQBUOCYLDT-RNFRBKRXSA-N |
SMILES |
CC1C=CC(N1CC(=O)N=C(N)N)C |
SMILES isomérico |
C[C@@H]1C=C[C@H](N1CC(=O)N=C(N)N)C |
SMILES canónico |
CC1C=CC(N1CC(=O)N=C(N)N)C |
Key on ui other cas no. |
66608-04-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-](/img/structure/B1623131.png)


![2-Mercapto-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B1623134.png)





![1-[3-(Dimethylamino)propyl]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B1623145.png)


